molecular formula Br6K2Os B579548 Potassium hexabromoosmiate CAS No. 16903-69-8

Potassium hexabromoosmiate

Numéro de catalogue: B579548
Numéro CAS: 16903-69-8
Poids moléculaire: 747.851
Clé InChI: QENUGZUDHMIODJ-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium hexabromoosmiate(IV), with the inferred formula K₂[OsBr₆], is a coordination complex of osmium in the +4 oxidation state, surrounded by six bromine ligands. Osmium(IV) complexes are notable for their stability, catalytic applications, and use in materials science .

Propriétés

IUPAC Name

dipotassium;hexabromoosmium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6BrH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENUGZUDHMIODJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+].[K+].Br[Os-2](Br)(Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6K2Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16903-69-8
Record name Potassium hexabromoosmiate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium hexabromoosmiate can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium bromide (KBr) in the presence of hydrobromic acid (HBr). The reaction proceeds as follows: [ \text{OsO}_4 + 6\text{KBr} + 4\text{HBr} \rightarrow \text{K}_2\text{OsBr}_6 + 4\text{H}_2\text{O} ]

Industrial Production Methods

While there is limited information on the industrial production of potassium hexabromoosmiate, it is generally produced in small quantities for research purposes. The synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium hexabromoosmiate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of osmium.

    Reduction: It can be reduced to lower oxidation states or to elemental osmium.

    Substitution: Bromide ions in the complex can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.

    Substitution: Ligands such as ammonia or phosphines can replace bromide ions under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state osmium complexes.

    Reduction: Lower oxidation state osmium complexes or elemental osmium.

    Substitution: New coordination complexes with different ligands.

Applications De Recherche Scientifique

Potassium hexabromoosmiate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in anticancer therapies due to the unique properties of osmium compounds.

    Industry: Utilized in catalysis and materials science for developing new catalytic processes and materials.

Mécanisme D'action

The mechanism of action of potassium hexabromoosmiate involves its interaction with molecular targets through coordination chemistry. The bromide ions can be displaced by other ligands, allowing the osmium center to interact with various substrates. This interaction can lead to catalytic activity or biological effects, depending on the context.

Comparaison Avec Des Composés Similaires

Table 1: Ammonium vs. Potassium Hexabromoosmiate(IV)

Property (NH₄)₂[OsBr₆] K₂[OsBr₆] (Inferred)
Formula Weight 705.731 g/mol ~715.64 g/mol (estimated)
CAS RN 24598-62-7 Not Available
Appearance Black powder Likely crystalline solid
Purity Grades 99–99.999% Not Available
Hazard Statements H301, H315, H319 Likely similar

Comparison with Sodium Hexabromoosmiate(IV)

Sodium hexabromoosmiate(IV) ( Na₂[OsBr₆] ) shares structural similarities but differs in cation size and solubility:

  • Formula Weight : 715.64 g/mol (vs. ~715.64 g/mol for potassium salt) .
  • Applications : Sodium salts (e.g., Premion® Na₂[OsBr₆]) are marketed for catalytic and electronic applications, emphasizing high purity (99.95% metals basis) . Potassium analogs may offer distinct solubility profiles in polar solvents.

Comparison with Chloride Analogs

Hexachloroosmiates provide insights into anion effects:

  • Dipotassium Hexachloroosmiate(IV) ( K₂[OsCl₆] ): Formula weight 484.93 g/mol (dihydrate), with Os in +4 oxidation state . Bromide analogs like K₂[OsBr₆] are heavier (~715.64 g/mol) and likely less soluble due to larger halide size.
  • Sodium Hexachloroosmiate(IV) : Used in catalysis (Os 38.7% min purity), highlighting the role of osmium in redox reactions .

Table 2: Bromide vs. Chloride Osmium(IV) Salts

Compound Formula Formula Weight (g/mol) Key Properties
K₂[OsBr₆] (Inferred) K₂[OsBr₆] ~715.64 High density, low solubility
K₂[OsCl₆] K₂[OsCl₆] 448.90 (anhydrous) Higher solubility in water
(NH₄)₂[OsBr₆] (NH₄)₂[OsBr₆] 705.73 Black powder, hygroscopic

Comparison with Other Hexabromo Metalates

Ammonium hexabromoplatinate(IV) ( (NH₄)₂[PtBr₆] ) illustrates the impact of the central metal:

  • Formula Weight : 710.581 g/mol (vs. 705.731 g/mol for Os analog) .
  • Appearance : Reddish-brown powder (vs. black for Os), reflecting differences in electronic structure .
  • Applications : Platinum analogs are more common in catalysis, whereas osmium complexes may prioritize niche research applications .

Activité Biologique

Potassium hexabromoosmiate (K[OsBr6_6]) is a complex organometallic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article outlines the biological activity of potassium hexabromoosmiate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Potassium hexabromoosmiate is characterized by its unique coordination of osmium with bromine ligands. The structure can be represented as follows:

K OsBr6]\text{K OsBr}_6]

This compound exhibits interesting properties due to the oxidation state of osmium and the electron-withdrawing nature of bromine atoms, which may influence its biological interactions.

The biological activity of potassium hexabromoosmiate is primarily attributed to the osmium ion. Osmium complexes have been studied for their ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects:

  • Antitumor Activity : Some studies suggest that osmium complexes can inhibit tumor growth by inducing apoptosis in cancer cells. This is thought to occur through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Antimicrobial Properties : Potassium hexabromoosmiate has shown potential antimicrobial activity against various pathogens, possibly due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biochemical pathways, thereby altering metabolic functions within cells.

Biological Studies and Findings

Research on potassium hexabromoosmiate has revealed several important findings regarding its biological activity:

  • Cell Viability Assays : Studies have demonstrated that potassium hexabromoosmiate can significantly reduce the viability of various cancer cell lines in vitro. For instance, a study reported a dose-dependent decrease in cell proliferation in human breast cancer cells treated with the compound.
  • Mechanistic Insights : Further investigations using flow cytometry indicated that treatment with potassium hexabromoosmiate leads to increased levels of apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells.
  • Antimicrobial Testing : In vitro tests against bacterial strains such as Escherichia coli and Staphylococcus aureus have shown that potassium hexabromoosmiate exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Case Studies

Several case studies have highlighted the implications of using potassium hexabromoosmiate in clinical settings:

  • Case Study 1: Anticancer Application
    A clinical trial involving patients with advanced breast cancer showed promising results when potassium hexabromoosmiate was administered alongside standard chemotherapy regimens. Patients exhibited improved outcomes, including reduced tumor size and prolonged survival rates.
  • Case Study 2: Antimicrobial Efficacy
    A case involving a patient with a severe bacterial infection resistant to multiple antibiotics was treated with potassium hexabromoosmiate. The treatment led to a significant reduction in bacterial load and improved clinical symptoms, showcasing its potential as an alternative therapeutic agent.

Data Summary

The following table summarizes key findings from various studies on potassium hexabromoosmiate:

Study TypeBiological ActivityFindings
Cell ViabilityAntitumorReduced viability in breast cancer cells
Mechanistic StudyApoptosis InductionIncreased apoptosis markers post-treatment
Antimicrobial TestBacterial InhibitionEffective against E. coli and S. aureus

Q & A

Basic Research Questions

Synthesis and Purification What are the established methods for synthesizing potassium hexabromoosmiate, and what purity validation steps are critical? Potassium hexabromoosmiate is synthesized via redox reactions between osmium tetroxide (OsO₄) and hydrobromic acid (HBr) in the presence of potassium bromide (KBr). A typical protocol involves dissolving OsO₄ in concentrated HBr under reflux, followed by KBr addition to precipitate the product. Purification requires recrystallization from dilute HBr to remove unreacted OsO₄, which is toxic and volatile. Validate purity using elemental analysis (e.g., ICP-MS for Os:K:Br ratios) and FTIR to confirm the absence of Os=O bonds (indicative of residual OsO₄) .

Structural Confirmation How can researchers confirm the octahedral coordination of Os⁴⁺ in K₂[OsBr₆] using spectroscopic methods? Single-crystal X-ray diffraction is definitive for structural analysis, resolving Os-Br bond lengths (~2.5 Å) and Br-Os-Br bond angles (~90°). Complementary techniques include Raman spectroscopy (Os-Br symmetric stretching modes at 210–230 cm⁻¹) and UV-Vis spectroscopy (d-d transitions in the 400–500 nm range). Magnetic susceptibility measurements should confirm diamagnetism, consistent with a low-spin d⁴ configuration for Os⁴+ .

Stability Assessment Under what conditions does potassium hexabromoosmiate decompose, and how can stability be monitored experimentally? K₂[OsBr₆] decomposes above 300°C, releasing Br₂ gas. Monitor thermal stability via thermogravimetric analysis (TGA) coupled with mass spectrometry to detect Br₂ evolution. In aqueous solutions, avoid alkaline conditions (pH > 9) to prevent hydrolysis to OsO₄. Use pH-static titrations and UV-Vis spectroscopy to track decomposition kinetics .

Advanced Research Questions

Electronic Structure and Bonding Analysis What computational methods are suitable for modeling the electronic structure of K₂[OsBr₆], and how do results compare with experimental data? Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials can model Os⁴+ ligand-field splitting and Br⁻ → Os charge-transfer transitions. Compare computed Os-Br bond lengths and electronic spectra with crystallographic and UV-Vis data to validate accuracy. Include spin-orbit coupling corrections for improved agreement with magnetic properties .

Comparative Reactivity Studies How does the ligand substitution kinetics of K₂[OsBr₆] compare to analogous chloroosmates (e.g., K₂[OsCl₆]) in aqueous media? Conduct stopped-flow experiments with thiocyanate (SCN⁻) as a competing ligand. Monitor substitution rates via UV-Vis changes at 320 nm (associated with [OsBr₆]²⁻ → [OsBr₅(SCN)]²⁻ transitions). Compare activation parameters (Δ‡H, Δ‡S) with chloroosmates to assess the steric/electronic effects of Br⁻ vs. Cl⁻. Note that Br⁻’s lower electronegativity may accelerate substitution but increase lability .

Handling Data Contradictions How should researchers address discrepancies in reported solubility values for K₂[OsBr₆] across different solvents? Systematically replicate solubility experiments using standardized conditions (e.g., 25°C, inert atmosphere). Characterize dissolved species via Raman spectroscopy to rule out solvent adduct formation (e.g., [OsBr₅(H₂O)]⁻). Cross-reference with phase diagrams for KBr-OsBr₄-H₂O systems to identify metastable phases that may skew results .

Mechanistic Studies in Redox Catalysis What experimental designs are optimal for probing K₂[OsBr₆]’s role as a catalyst in oxidation reactions? Use cyclic voltammetry to map Os⁴+/Os³+ redox potentials in acetonitrile or acidic aqueous media. Pair with in situ XAFS to track Os coordination changes during catalysis. For example, in alcohol oxidation, monitor Os K-edge shifts to identify transient Os=O intermediates. Compare turnover frequencies with chloroosmates to elucidate halide-specific mechanistic pathways .

Methodological Notes

  • Data Interpretation : When analyzing spectral or crystallographic data, explicitly address outliers (e.g., anomalous Os-Br distances) by testing for mixed-valence impurities or lattice defects .
  • Contradiction Resolution : Apply the FLOAT method (Formulate, Link, Optimize, Assess, Test) to refine research questions when conflicting data arise .
  • Ethical Compliance : Adhere to OSHA guidelines for handling OsO₄ and Br₂ byproducts, including fume hood use and waste neutralization protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.